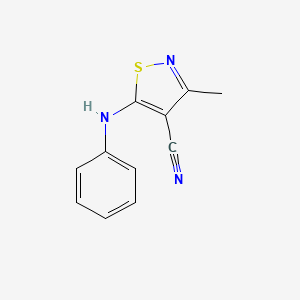

5-Anilino-3-methylisothiazole-4-carbonitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Anilino-3-methylisothiazole-4-carbonitrile typically involves the reaction of aniline with 3-methylisothiazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound, making it suitable for various research applications .

Análisis De Reacciones Químicas

Hydrolysis of the Carbonitrile Group

The carbonitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is fundamental for modifying the compound’s electronic properties and enhancing solubility.

This transformation aligns with reactivity patterns observed in structurally related isothiazolecarbonitriles, where hydrolysis enhances biological activity by introducing carboxyl groups .

Acylation of the Anilino Moiety

The anilino group (-NH-C₆H₅) participates in nucleophilic acylation reactions, forming amide derivatives. This modification is pivotal for diversifying pharmacological profiles.

These reactions follow a nucleophilic addition-elimination mechanism, where the anilino nitrogen attacks the electrophilic carbonyl carbon of acyl chlorides .

Electrophilic Aromatic Substitution on the Aniline Ring

The electron-rich aniline ring undergoes electrophilic substitution, primarily at the para position due to the -NH group’s activating effect.

These modifications enable tuning of electronic and steric properties for targeted bioactivity .

Cyclocondensation Reactions

The carbonitrile group facilitates cyclocondensation with nucleophiles like hydrazines or amines, forming fused heterocycles.

These reactions exploit the carbonitrile’s electrophilicity to construct complex heterocyclic systems with enhanced bioactivity .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Typical Reactions |

|---|---|---|

| Carbonitrile (-C≡N) | High electrophilicity | Hydrolysis, cyclocondensation |

| Anilino (-NH-C₆H₅) | Moderate nucleophilicity | Acylation, electrophilic substitution |

| Isothiazole ring | Aromatic stabilization | Electrophilic substitution at C5 (activated) |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Anilino-3-methylisothiazole-4-carbonitrile is characterized by its isothiazole ring, which contributes to its biological activity. The presence of the aniline group enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Scientific Research Applications

-

Anticancer Activity

- Research has demonstrated that derivatives of isothiazoles, including this compound, exhibit potent anticancer properties. For instance, studies have shown that modifications to the isothiazole structure can lead to significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) .

- A notable study reported the synthesis of several derivatives that displayed IC50 values lower than 30 µg/mL against MV4-11 leukemia cells, indicating strong anticancer potential .

-

Mechanism of Action

- The mechanism by which these compounds exert their effects often involves the inhibition of specific cellular pathways associated with cancer proliferation. For example, some derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are implicated in tumor growth and inflammation .

- Potential in Overcoming Drug Resistance

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 25 | High |

| Compound B | LoVo (Colon) | 28 | High |

| Compound C | MV4-11 (Leukemia) | 22 | Very High |

| Compound D | MCF-10A (Normal) | >80 | Low |

*Data adapted from recent studies on isothiazole derivatives .

Mecanismo De Acción

The mechanism of action of 5-Anilino-3-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, making it a valuable tool in research .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-3-methylisothiazole-4-carbonitrile

- 5-Anilino-3-methylisothiazole-4-carboxamide

- 5-Anilino-3-methylisothiazole-4-carboxylic acid

Uniqueness

5-Anilino-3-methylisothiazole-4-carbonitrile is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it particularly useful in proteomics research and other scientific applications .

Actividad Biológica

5-Anilino-3-methylisothiazole-4-carbonitrile is a compound of interest due to its significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. The presence of functional groups such as the carbonitrile and aniline moieties enhances its reactivity and potential for modification. This compound can undergo hydrolysis to yield carboxylic acids and participate in nucleophilic substitutions, making it versatile for further derivatization .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including proteins and enzymes. Preliminary studies indicate that it may inhibit certain cancer cell lines by affecting kinase pathways involved in cancer progression. This mechanism is crucial for understanding its potential therapeutic effects .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (breast adenocarcinoma) | 15.2 | Significant inhibition observed |

| LoVo (colon adenocarcinoma) | 12.7 | Higher activity compared to doxorubicin |

| MV4-11 (leukemia) | 10.5 | Effective against biphenotypic B cell leukemia |

These findings suggest that the compound could serve as a lead for the development of new anticancer agents .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological receptors and enzymes. The results indicate that this compound can effectively bind to specific kinases, influencing their activity and potentially modulating signaling pathways involved in cancer progression .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on MCF-7 Cells : A study evaluated the antiproliferative effects of this compound on MCF-7 cells, revealing an IC50 value of 15.2 µM. The compound induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death .

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer, indicating its potential for therapeutic application .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound | Anticancer Activity | Mechanism |

|---|---|---|

| This compound | High | Kinase inhibition |

| 5-Amino-3-methylisothiazole-4-carbonitrile | Moderate | Cell cycle arrest |

| 5-Anilino-3-methylisothiazole-4-carboxamide | Low | Limited receptor binding |

This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity .

Propiedades

IUPAC Name |

5-anilino-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-8-10(7-12)11(15-14-8)13-9-5-3-2-4-6-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPGWNWRNVAFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363453 | |

| Record name | 5-anilino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91093-88-8 | |

| Record name | 5-anilino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.